2-(2-Bromopyridin-4-YL)oxazole
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Overview
Description
2-(2-Bromopyridin-4-YL)oxazole is a heterocyclic compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 g/mol . This compound features a pyridine ring substituted with a bromine atom at the 2-position and an oxazole ring at the 4-position. It is a significant compound in organic chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of 2-(2-Bromopyridin-4-YL)oxazole can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-4-chloropyridine with 2-amino-2-oxazoline under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
2-(2-Bromopyridin-4-YL)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The oxazole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents such as DMF, and catalysts like palladium for cross-coupling reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Bromopyridin-4-YL)oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Bromopyridin-4-YL)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity . The bromine atom can also play a role in the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
2-(2-Bromopyridin-4-YL)oxazole can be compared with other similar compounds, such as:
2-(2-Chloropyridin-4-YL)oxazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
2-(2-Fluoropyridin-4-YL)oxazole: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and biological activity.
2-(2-Iodopyridin-4-YL)oxazole: The presence of an iodine atom can enhance the compound’s reactivity in certain types of reactions, such as cross-coupling.
The uniqueness of this compound lies in its specific combination of a bromine-substituted pyridine ring and an oxazole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
2-(2-bromopyridin-4-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H5BrN2O/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-5H |
InChI Key |
YWXFVQGNAPEHDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C2=NC=CO2)Br |
Origin of Product |
United States |
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